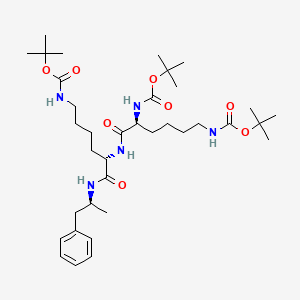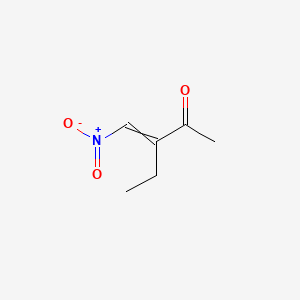![molecular formula C17H16N5Na2O9PS B13838189 6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitrobenzylthioinosine 5’-Monophosphate Disodium Salt, also known as 6-S-[(4-Nitrophenyl)methyl]-6-thio-5’-Inosinic Acid Disodium Salt, is a chemical compound with significant applications in scientific research. This compound is known for its unique structure, which includes a nitrobenzyl group attached to a thioinosine monophosphate backbone. It is primarily used in biochemical and pharmacological studies due to its ability to interact with various biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrobenzylthioinosine 5’-Monophosphate Disodium Salt involves multiple steps. The initial step typically includes the protection of the inosine molecule, followed by the introduction of the nitrobenzyl group through a nucleophilic substitution reaction. The final step involves the deprotection of the inosine molecule to yield the desired compound. The reaction conditions often require the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 6-Nitrobenzylthioinosine 5’-Monophosphate Disodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound. Quality control measures are implemented at various stages of the production process to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitrobenzylthioinosine 5’-Monophosphate Disodium Salt undergoes several types of chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thio group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrobenzyl group can yield nitrobenzaldehyde, while reduction can produce aminobenzylthioinosine derivatives.
Applications De Recherche Scientifique
6-Nitrobenzylthioinosine 5’-Monophosphate Disodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving nucleoside analogs and their interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects in treating certain types of leukemia.
Industry: Utilized in the production of specific biochemical reagents and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Nitrobenzylthioinosine 5’-Monophosphate Disodium Salt involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes involved in nucleoside metabolism, leading to the disruption of cellular processes. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for cancer therapy. The molecular pathways involved in its action include the inhibition of nucleoside transporters and the disruption of nucleotide synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nebularin: A nucleoside analog with similar biochemical properties.
Nitrobenzylthioinosine 5’-Monophosphate: A closely related compound with similar structural features.
Uniqueness
6-Nitrobenzylthioinosine 5’-Monophosphate Disodium Salt is unique due to its specific nitrobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in scientific research, particularly in studies involving nucleoside analogs and their interactions with biological molecules.
Propriétés
Formule moléculaire |
C17H16N5Na2O9PS |
|---|---|
Poids moléculaire |
543.4 g/mol |
Nom IUPAC |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C17H18N5O9PS.2Na/c23-13-11(5-30-32(27,28)29)31-17(14(13)24)21-8-20-12-15(21)18-7-19-16(12)33-6-9-1-3-10(4-2-9)22(25)26;;/h1-4,7-8,11,13-14,17,23-24H,5-6H2,(H2,27,28,29);;/q;2*+1/p-2/t11-,13-,14-,17-;;/m1../s1 |
Clé InChI |
QWQORUUVPLEIAQ-CXKSGAPPSA-L |
SMILES isomérique |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)COP(=O)([O-])[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


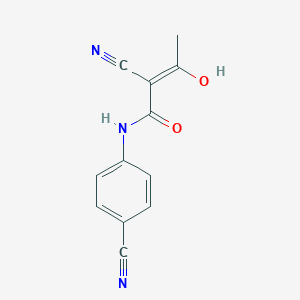
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
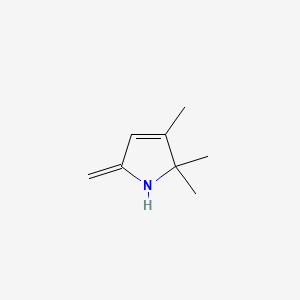
![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)
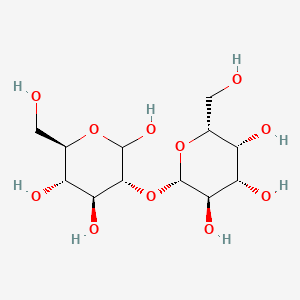
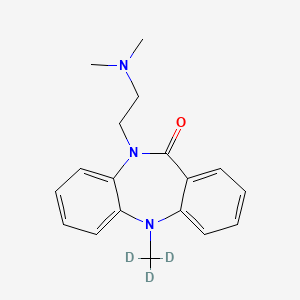
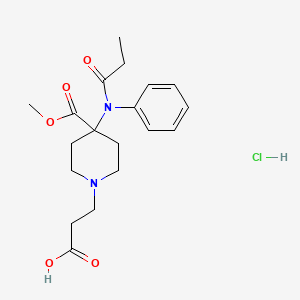

![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)

![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
